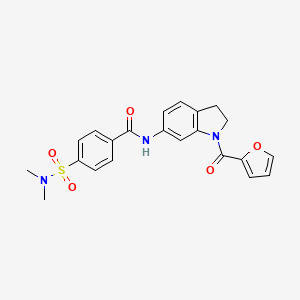

4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Description

4-(N,N-Dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a structurally complex small molecule featuring a benzamide core linked to an indolin-6-yl group and a dimethylsulfamoyl moiety. The indolin ring is further substituted at the 1-position with a furan-2-carbonyl group. This compound exemplifies a hybrid pharmacophore design, combining sulfonamide and benzamide functionalities, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c1-24(2)31(28,29)18-9-6-16(7-10-18)21(26)23-17-8-5-15-11-12-25(19(15)14-17)22(27)20-4-3-13-30-20/h3-10,13-14H,11-12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUIYAWZJHFMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.42 g/mol

This compound features an indole moiety linked to a furan carbonyl group and a dimethylsulfamoyl substituent, which may influence its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting pathways crucial for cell proliferation.

- DNA Binding : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes .

- Antimicrobial Activity : The presence of the furan ring may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 6.75 | 2D Assay |

| HCC827 | 5.13 | 2D Assay |

| NCI-H358 | 0.85 | 2D Assay |

These findings indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, particularly in two-dimensional culture systems.

Antimicrobial Activity

In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against various bacterial strains. The results are outlined in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study explored the effects of this compound on tumor cell lines compared to existing chemotherapeutics. The study indicated that while traditional agents often exhibit high toxicity towards normal cells, this compound showed a more selective profile, sparing healthy cells at lower concentrations .

Another research effort focused on the mechanism by which the compound inhibits bacterial growth. It was found that the dimethylsulfamoyl group plays a crucial role in disrupting bacterial metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Table 2: Spectroscopic Signatures

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.